4-amino-2-benzyl-5-methyl-1H-pyrazol-3-one
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Overview
Description
4-amino-2-benzyl-5-methyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a methyl group attached to a pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-benzyl-5-methyl-1H-pyrazol-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoantipyrine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-benzyl-5-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-benzyl-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation and pain. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-aminoantipyrine: A related pyrazolone compound with similar biological activities.
2-benzyl-4,5-dimethyl-1H-pyrazol-3-one: Another pyrazolone derivative with distinct structural features.
Uniqueness
4-amino-2-benzyl-5-methyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-amino-2-benzyl-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13-8)7-9-5-3-2-4-6-9/h2-6,13H,7,12H2,1H3 |
InChI Key |
BKMUUYHIKMKOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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